molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

Cat. No.: B607537
CAS No.: 1256037-58-7
M. Wt: 393.2177
InChI Key: ZRPWVAHVWBPHID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foslinanib sodium (CVM-1118), a 2-phenyl-4-quinolone derivative, is a novel small-molecule anticancer agent developed by TaiRx, Inc. Its molecular formula is C₁₆H₁₃FNNa₂O₆P, and it functions as a dual-action compound by inhibiting vasculogenic mimicry (VM) and inducing mitochondrial apoptosis via targeting TRAP1 (TNF receptor-associated protein 1), a mitochondrial chaperone protein implicated in tumor progression .

Properties

CAS No.

1256037-58-7

Molecular Formula

C16H11FNNa2O5P

Molecular Weight

393.2177

IUPAC Name

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI Key

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

Origin of Product

United States

Preparation Methods

Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Metabolic Dephosphorylation to CVM-1125

Foslinanib undergoes rapid enzymatic dephosphorylation in vivo to form its active metabolite, CVM-1125 (C₁₆H₁₃FNO₃). This reaction is catalyzed by phosphatases and occurs across species, including humans, rodents, and primates .

Reaction: CVM 1118 Foslinanib PhosphataseCVM 1125+Phosphate\text{CVM 1118 Foslinanib }\xrightarrow{\text{Phosphatase}}\text{CVM 1125}+\text{Phosphate}

Parameter Details
SubstrateFoslinanib sodium (C₁₆H₁₃FNNa₂O₆P)
ProductCVM-1125 (C₁₆H₁₃FNO₃)
EnzymeAlkaline phosphatase, nonspecific esterases
Reaction TypeHydrolysis of phosphoric ester bond
Bioactivity ShiftConverts prodrug to active cytotoxic agent

Key Findings:

  • CVM-1125 exhibits nanomolar-range cytotoxicity in the NCI-60 cancer cell panel .
  • The reaction occurs within minutes post-administration, enabling rapid bioavailability .

Interactions with TRAP1 Protein

CVM-1125 directly binds to TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone, disrupting its function. This interaction destabilizes hypoxia-inducible factor 1α (HIF-1α) and reduces cellular succinate levels, inducing apoptosis .

Mechanistic Steps:

  • Binding: CVM-1125 inhibits TRAP1’s ATPase activity, altering mitochondrial metabolism.
  • Downstream Effects:
    • Reduced succinate accumulation → Suppressed HIF-1α stabilization .
    • Activation of caspase-3/7 pathways → Apoptosis .

Experimental Evidence:

  • TRAP1 protein levels decreased by 50% in COLO205 cells after 24-hour treatment with 1 µM CVM-1125 .
  • HIF-1α degradation was observed in SK-MEL28 and SKOV3 cell lines under hypoxic conditions .

Proteasome-Mediated Degradation

CVM-1125 promotes ubiquitination and proteasomal degradation of TRAP1, independent of lysosomal pathways .

Key Data:

Condition TRAP1 Protein Level (vs. Control)
CVM-1125 (1 µM)0.5 ± 0.1
CVM-1125 + Chloroquine0.9 ± 0.2*
CVM-1125 + MG1321.1 ± 0.3*

*Chloroquine (lysosome inhibitor) and MG132 (proteasome inhibitor) rescue TRAP1 levels, confirming proteasomal degradation .

Reduction of Vasculogenic Mimicry (VM)

CVM-1125 inhibits VM formation by downregulating matrix metalloproteinases (MMPs) and suppressing PI3K/AKT/mTOR signaling .

In Vitro Results:

  • VM Inhibition: >80% reduction in SK-MEL28 melanoma cells at 100 nM .
  • Key Targets:
    • MMP-2/9 activity ↓ by 60% (IC₅₀ = 75 nM) .
    • Phospho-AKT (Ser473) levels ↓ by 70% .

Phase II Clinical Pharmacokinetics

Foslinanib’s metabolic stability and reaction kinetics have been characterized in human trials:

Parameter Value Source
Plasma Half-Life (t₁/₂)2.5–3.8 hoursNCT03600233
Cₘₐₓ (200 mg BID)1.2 µMNCT05257590
Metabolite Ratio (CVM-1125)1:0.9 (plasma)Phase I Data

Scientific Research Applications

Target Identification

The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .

Efficacy in Cancer Types

This compound has shown promising results across various cancer cell lines:

  • Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
  • Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .

Clinical Trials

Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .

Table 1: Summary of Biological Activities of this compound

ActivityDescription
Induces ApoptosisPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at G2/M phase
Inhibits Vasculogenic MimicryPrevents formation of tumor-associated blood vessels
Targets TRAP1Reduces succinate levels and destabilizes HIF-1α

Table 2: Efficacy Across Cancer Cell Lines

Cancer TypeCell LineGI50 (nM)Mechanism of Action
MelanomaC8161<100Induces apoptosis
Colorectal CancerHCT-116<100Inhibits proliferation
Breast CancerMDA-MB-231<100Cell cycle arrest

Comparison with Similar Compounds

Key Features:

  • Mechanism: Downregulates stem cell-associated genes (e.g., Nodal) and destabilizes HIF-1α by reducing TRAP1 protein levels, thereby suppressing VM and tumor growth .
  • Clinical Status: Phase II trials for hepatocellular carcinoma (HCC) and neuroendocrine tumors (NETs) in the U.S. and Taiwan .
  • Efficacy : In a Phase II trial (NCT03600233), 34 patients with advanced HCC treated with 200 mg BID showed positive responses .
  • Safety : Dose-limiting toxicities (DLTs) include severe dehydration and fatigue in Phase I .

Comparison with Similar Compounds

Mechanism of Action

Compound Target/Pathway Primary Mechanism Reference
Foslinanib TRAP1, VM, HIF-1α Inhibits VM formation; induces mitochondrial apoptosis via TRAP1 downregulation
Sorafenib RAF, VEGFR, PDGFR Multi-kinase inhibitor; blocks angiogenesis and tumor proliferation
Combretastatin A4 Microtubules, VM Microtubule depolymerizer; disrupts pre-existing VM channels
DHPAC Microtubules Vascular disrupting agent; collapses tumor vasculature

Key Insight: Foslinanib uniquely targets TRAP1, a mitochondrial protein, distinguishing it from kinase inhibitors (e.g., Sorafenib) and microtubule-targeting agents (e.g., Combretastatin A4). Its dual action on VM and apoptosis provides a novel therapeutic angle .

Clinical Efficacy and Trial Data

Compound Indication Phase Response Rate (%) Key Findings Reference
Foslinanib Advanced HCC II 50% (PR + SD) 34 patients showed disease stabilization
Sorafenib Advanced HCC IV 2–3% (CR) Median OS: 10.7 months; high toxicity
Combretastatin A4 Solid Tumors II 10–20% (PR) Limited efficacy due to off-target toxicity

Key Insight : Foslinanib demonstrates comparable disease stabilization rates to Sorafenib but with a differentiated safety profile. However, long-term survival data are pending .

Pharmacogenomic Biomarkers

Foslinanib’s efficacy correlates with mutations in STK11 and NF2, identified via genome-wide CRISPR screens. Patients with these mutations may exhibit heightened sensitivity . No similar biomarkers are established for Combretastatin A4 or DHPAC.

Biological Activity

Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.

Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .

Cellular Effects :

  • Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
  • Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
  • Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .

NCI 60 Cancer Panel Screening

The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .

Case Studies

A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
  • Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.

Summary Table of Biological Activities

Activity Type Description
Apoptosis InductionPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at the G2/M phase
Inhibition of Vasculogenic MimicryPrevents tumors from developing their own blood supply
Target ProteinTRAP1
Active MetaboliteCVM-1125

Q & A

Q. How can multi-omics datasets be integrated to elucidate this compound’s mechanism in complex disease models?

  • Workflow : Perform pathway enrichment analysis (GSEA, IPA) on transcriptomic/proteomic data. Cross-validate with metabolomic profiling (LC-MS) to identify dysregulated metabolic nodes .
  • Visualization : Use network pharmacology tools (Cytoscape) to map target-pathway interactions. Publish raw data in repositories like GEO or PRIDE for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib sodium
Reactant of Route 2
Reactant of Route 2
Foslinanib sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.